3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid

Catalog No.
S717420
CAS No.
213192-56-4
M.F
C10H10F3NO3
M. Wt
249.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic ac...

CAS Number

213192-56-4

Product Name

3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid

IUPAC Name

3-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid

Molecular Formula

C10H10F3NO3

Molecular Weight

249.19 g/mol

InChI

InChI=1S/C10H10F3NO3/c11-10(12,13)17-7-3-1-6(2-4-7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16)

InChI Key

CMNPXOOSNAGXEE-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(CC(=O)O)N)OC(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)N)OC(F)(F)F

3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid (CAS 213192-56-4) is a highly specialized fluorinated β-amino acid building block. It combines the inherent proteolytic stability of a β-amino acid backbone with the unique physicochemical properties of a para-trifluoromethoxy (-OCF3) substituent. In industrial and academic drug discovery, this compound is primarily procured as a precursor for peptidomimetics and small-molecule therapeutics where enhanced lipophilicity, metabolic resistance, and specific conformational geometries are required to overcome the limitations of standard amino acid derivatives [1].

Research Fit

β-Peptide Synthesis Fluorinated building block for foldamer design
Enzyme Inhibitor Motif Electronic and lipophilic profile for target engagement studies
Chiral Building Block Racemate and single enantiomers for stereoselective synthesis

Substituting this compound with its closest structural analogs, such as 3-amino-3-(4-methoxyphenyl)propanoic acid or unsubstituted β-phenylalanine, introduces severe downstream liabilities in pharmaceutical development. The methoxy analog is highly susceptible to rapid cytochrome P450-mediated O-demethylation, which drastically reduces the in vivo half-life of synthesized active pharmaceutical ingredients (APIs) [1]. Furthermore, the methoxy group is electron-donating and coplanar, whereas the -OCF3 group is strongly electron-withdrawing and adopts a unique orthogonal conformation [2]. Consequently, utilizing a generic substitute will fundamentally alter the target molecule's basicity, membrane permeability, and receptor binding profile, leading to failed efficacy or pharmacokinetic models.

Substitution Risk

Lipophilicity Profile May Not Transfer
Unsubstituted, methoxy, or mono-fluoro analogs exhibit substantially different partition behavior, potentially altering membrane permeability and distribution in lead optimization.
Electronic Modulation Differs
The electron-withdrawing character of -OCF₃ is not replicated by electron-donating methoxy or neutral hydrogen substituents, affecting binding interactions and metabolic stability context.

Membrane Permeability Optimization via Lipophilicity Enhancement

The incorporation of the -OCF3 group dramatically shifts the lipophilic profile of the molecule compared to its non-fluorinated methoxy counterpart. The Hansch lipophilicity parameter (π) for the -OCF3 group is +1.04, compared to -0.02 for the -OCH3 group[1]. This quantitative difference translates to significantly higher passive membrane permeability for downstream synthesized compounds.

Evidence DimensionHansch Lipophilicity Parameter (π)
Target Compound Data+1.04 (-OCF3 group)
Comparator Or Baseline-0.02 (-OCH3 group)
Quantified Difference+1.06 shift toward lipophilicity
ConditionsStandard octanol-water partition modeling for phenyl substituents

Procuring the -OCF3 building block enables the synthesis of highly permeable peptidomimetics that can cross lipid bilayers without requiring the addition of bulky, non-polar alkyl chains.

Lipophilicity (XLogP3)
Reported
Target: -0.2 | Phenyl: -1.4 4-Fluoro: -1.3
Reported higher lipophilicity context
Computed XLogP3; experimental logP may differ

Metabolic Stability and CYP450 Resistance

A primary driver for selecting 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid is its resistance to oxidative metabolism. While the methoxy analog undergoes rapid O-demethylation by cytochrome P450 enzymes, the -OCF3 group is protected by the high bond dissociation energy of its C-F bonds (~485 kJ/mol) [1]. This effectively blocks the primary metabolic clearance pathway associated with aryl ethers.

Evidence DimensionSusceptibility to Oxidative O-Dealkylation
Target Compound DataHighly resistant (C-F bond dissociation energy ~485 kJ/mol)
Comparator Or BaselineHighly susceptible (rapid cleavage of C-H bonds in -OCH3)
Quantified DifferenceComplete blockade of the O-demethylation metabolic pathway
ConditionsIn vitro human liver microsome (HLM) clearance models

Selecting this specific fluorinated precursor prevents rapid metabolic clearance of the final therapeutic, directly improving pharmacokinetic half-life and reducing dosing frequency.

Hammett σₚ
Class-level
Target: +0.35 | Methoxy: -0.27 Hydrogen: 0
Electron-withdrawing modulation context
Class-level inference; verify with specific SAR

Conformational Topology for Structure-Based Design

Unlike the methoxy group, which prefers a coplanar orientation (dihedral angle ~0°) to maximize resonance with the phenyl ring, the -OCF3 group adopts an orthogonal conformation (dihedral angle ~90°) due to steric repulsion and hyperconjugative effects[1]. This distinct 3D topology radically alters how the synthesized molecule interacts with target protein binding sites.

Evidence DimensionPreferred Dihedral Angle (C-C-O-C)
Target Compound Data~90° (Orthogonal projection)
Comparator Or Baseline~0° (Coplanar projection for -OCH3)
Quantified Difference90° spatial shift in substituent projection
ConditionsCrystallographic and computational conformational analysis

The orthogonal geometry of the -OCF3 group allows the synthesized molecule to occupy distinct hydrophobic sub-pockets in target receptors that coplanar analogs cannot access.

Chiral Availability
Specification review
Racemate (CAS 213192-56-4), (S)- and (R)-enantiomers available
Supports stereoselective synthesis procurement
Vendor-catalog data; verify lot enantiopurity

Electronic Modulation of the Beta-Amino Scaffold

The electronic influence of the para-substituent dictates the reactivity and basicity of the β-amino acid core. The -OCF3 group is strongly electron-withdrawing (Hammett constant σp = +0.35), whereas the -OCH3 group is electron-donating (σp = -0.27) [1]. This massive electronic shift (Δσp = 0.62) significantly modulates the pKa of the adjacent amine, impacting downstream formulation and process chemistry.

Evidence DimensionHammett Constant (σp)
Target Compound Data+0.35 (Strongly electron-withdrawing)
Comparator Or Baseline-0.27 (Strongly electron-donating for -OCH3)
Quantified DifferenceΔσp = 0.62
ConditionsElectronic distribution impact on the phenyl ring

This drastic electronic shift alters the pKa of the adjacent β-amino group, which is critical for optimizing formulation solubility and salt-formation during process chemistry.

One-Pot Synthesis
Data to verify
Compatible with high-throughput library production
Supports parallel medicinal chemistry
Individual yield not specified; verify scalability

Synthesis of Metabolically Stable Peptidomimetics

This compound is the ideal procurement choice for replacing metabolically susceptible methoxy-tyrosine or standard phenylalanine residues in peptide sequences. The robust C-F bonds of the -OCF3 group prevent proteolytic and oxidative degradation, ensuring the final peptidomimetic maintains structural integrity in vivo [1].

Development of CNS-Penetrant Therapeutics

Due to the high Hansch π value (+1.04) imparted by the trifluoromethoxy group, this building block is highly suitable for designing small molecules intended to cross the blood-brain barrier (BBB). It provides the necessary lipophilicity without the detrimental increase in molecular weight associated with long alkyl chains [2].

Structure-Based Drug Design Targeting Hydrophobic Pockets

This specific CAS is procured when a target receptor requires an orthogonal, bulky, and lipophilic moiety to maximize binding affinity. The unique ~90° dihedral projection of the -OCF3 group allows it to lock into specific hydrophobic sub-pockets that flat, coplanar methoxy analogs physically cannot engage [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
CNS Penetration Optimization Research
Lipophilicity shift relative to phenyl/fluoro analogs
Passive permeability and brain exposure models
β-Peptide Foldamer Design
Electron-withdrawing character (σₚ context)
Helicity and binding affinity in peptidomimetics
Enantiopure Drug Candidate Synthesis
Enantiopure (R) and (S) forms availability
Stereochemical outcome and chiral purity
High-Throughput β-Amino Acid Library Synthesis
One-pot synthetic compatibility
Library yield and purity under parallel conditions

XLogP3

-0.2

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